1,4-Hexadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ether, ethanol, and benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157585. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

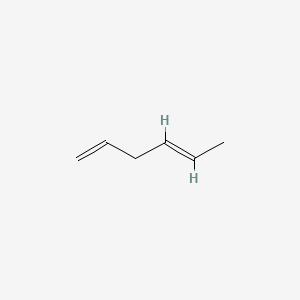

Structure

3D Structure

Properties

IUPAC Name |

(4E)-hexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859500 | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 760 mm Hg | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-21 °C, -6 °F (-21 °C) (CLOSED CUP) | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ether, ethanol, and benzene | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7000 @ 20 °C/4 °C | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.8 (AIR= 1) | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

172.0 [mmHg], 172.6 mm Hg @ 25 °C | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

592-45-0, 7319-00-8, 7318-67-4 | |

| Record name | 1,4-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-HEXADIENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17304456C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1,4-Hexadiene from Ethylene and Butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-hexadiene (B1233536), a key comonomer in the production of ethylene-propylene-diene monomer (EPDM) rubbers, through the catalytic codimerization of ethylene (B1197577) and butadiene. This document details the core methodologies, experimental protocols, and catalytic performance data, with a focus on transition metal catalysts.

Introduction

The synthesis of this compound from readily available feedstocks, ethylene and butadiene, is a commercially significant process. The reaction is typically catalyzed by transition metal complexes, with rhodium, cobalt, and iron-based systems being the most extensively studied. The selectivity towards the desired 1,4-isomer, particularly the trans-isomer, is a critical aspect of these catalytic systems, as it influences the properties of the resulting EPDM polymers. This guide will delve into the specifics of these catalytic systems, providing researchers with the necessary information to understand and implement this important chemical transformation.

Catalytic Systems and Performance

The choice of catalyst is paramount in the synthesis of this compound, dictating the reaction's efficiency and selectivity. Rhodium-based catalysts are particularly noted for their high selectivity to the desired trans-1,4-hexadiene.[1][2][3] Cobalt and iron-based systems offer alternative routes, each with distinct characteristics.[4]

Rhodium-Based Catalysts

Rhodium catalysts are highly effective for the selective synthesis of trans-1,4-hexadiene.[1] Various rhodium complexes have been employed, often in the presence of a co-catalyst or in specific solvent systems to enhance performance.[2][3]

Table 1: Performance of Rhodium-Based Catalysts in this compound Synthesis

| Catalyst System | Solvent | Temperature (°C) | Pressure | Ethylene Conversion (%) | This compound Selectivity (%) | Reference |

| [(C₂H₄)₂RhCl]₂ / HCl | Ethyl Alcohol | 70 | 1 atm (equimolar C₂H₄/C₄H₆) | - | - | [5] |

| 2,4-pentanedionatodiethylenerhodium(I) / HCl | Ethanolic HCl | 30 | Autogenous | - | Produces cis- and trans-1,4-hexadiene | [5] |

| Rh catalyst / PEG1000-water | PEG1000-water | 70 | 15-20 bar | 58 | 71 | [2] |

| π-C₅H₅Rh(C₂H₄)₂ / Hydrohalic acid | - | >35 - 300 | Autogenous | - | Produces this compound | [2] |

Note: Quantitative yield and conversion data are not always available in the cited literature.

Cobalt-Based Catalysts

Cobalt complexes, particularly in combination with organoaluminum compounds and phosphine (B1218219) ligands, are also effective for the synthesis of this compound.[4] These systems can provide high selectivity under optimized conditions.

Table 2: Performance of Cobalt-Based Catalysts in this compound Synthesis

| Catalyst System | Co-catalyst | Ligand | Solvent | Temperature (°C) | Butadiene Conversion (%) | This compound Selectivity (%) | Reference |

| Cobaltous Chloride | Organoaluminum Compound | Ditertiary Phosphine | - | - | - | - | [4] |

Note: Detailed quantitative data from the available abstract is limited.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on cited literature and provide a foundation for laboratory-scale synthesis.

General Experimental Workflow

The synthesis of this compound from ethylene and butadiene using a transition metal catalyst generally follows the workflow outlined below. This involves the preparation of the catalyst system, reaction of the gaseous monomers in a suitable reactor, and subsequent analysis of the products.

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Rhodium-Catalyzed Synthesis Using [μ-dichlorotetraethylenedirhodium(I)]

This protocol is adapted from the procedure described in US Patent 3,502,738.[5]

Materials:

-

Glass reactor

-

Ethyl alcohol

-

12M Hydrochloric acid

-

μ-dichlorotetraethylenedirhodium(I)

-

Ethylene gas

-

Butadiene gas

Procedure:

-

Purge a glass reactor with nitrogen.

-

Charge the reactor with 50 ml of ethyl alcohol, 0.25 ml of 12M hydrochloric acid, and 0.4 g of μ-dichlorotetraethylenedirhodium(I).

-

With stirring, cool the mixture in liquid nitrogen and evacuate the reactor.

-

Heat the reactor to 70°C.

-

Continuously admit an equimolar gaseous mixture of ethylene and butadiene at a pressure of one atmosphere.

-

The reaction progress can be monitored by the consumption of the gas mixture.

-

After the reaction, the products, including this compound, can be separated by conventional methods such as distillation or preparative-scale gas chromatography.

Protocol 2: Rhodium-Catalyzed Synthesis Using 2,4-pentanedionatodiethylenerhodium(I)

This protocol is also based on an example from US Patent 3,502,738.[5]

Materials:

-

Glass reactor

-

Ethanolic 1M HCl

-

2,4-pentanedionatodiethylenerhodium(I)

-

Butadiene gas

-

Ethylene gas

Procedure:

-

Purge a glass reactor with nitrogen and charge it with 30 ml of ethanolic 1M HCl and 0.1 g of 2,4-pentanedionatodiethylenerhodium(I).

-

Cool the reactor to -80°C and evacuate.

-

Charge the reactor with 300 ml of gaseous butadiene and 170 ml of gaseous ethylene.

-

Stir the mixture at 30°C for 6 hours. During this time, a pressure drop should be observed.

-

Distill the solvent and products from the reaction mixture.

-

Analyze the products for the presence of cis- and trans-1,4-hexadiene using gas chromatography.

Reaction Mechanism

The synthesis of this compound from ethylene and butadiene using a rhodium catalyst is proposed to proceed through a catalytic cycle involving the coordination of the reactants to the rhodium center, followed by insertion and elimination steps.

Caption: Proposed catalytic cycle for rhodium-catalyzed synthesis of this compound.

The proposed mechanism involves an active rhodium hydride species. Butadiene coordinates to the rhodium center and inserts into the Rh-H bond to form a π-allyl rhodium intermediate. Subsequent coordination and insertion of ethylene leads to a hexenyl rhodium intermediate. Finally, β-hydride elimination releases the this compound product and regenerates the active rhodium hydride catalyst.

Conclusion

The catalytic synthesis of this compound from ethylene and butadiene is a well-established and industrially important process. Rhodium-based catalysts, in particular, offer high selectivity towards the desired trans-1,4-isomer. The experimental protocols and performance data provided in this guide offer a solid foundation for researchers working in this area. Further optimization of catalyst systems and reaction conditions continues to be an active area of research, with the goal of improving efficiency, selectivity, and sustainability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3636122A - Preparation of 1 4-hexadiene from ethylene and butadiene with selected cyclopentadienylrhodium catalysts - Google Patents [patents.google.com]

- 3. Selective rhodium catalysed synthesis of trans-1,4-hexadiene in polyethylene glycol 1000–water solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. US3502738A - Preparation of this compound from ethylene and butadiene with selected hydrocarbon-rhodium catalysts - Google Patents [patents.google.com]

cis and trans isomers of 1,4-Hexadiene

An In-depth Technical Guide to the Cis and Trans Isomers of 1,4-Hexadiene (B1233536)

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and analytical methodologies for the cis and trans isomers of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on these compounds.

Introduction

This compound is a volatile, flammable, and colorless liquid with the chemical formula C₆H₁₀.[1][2] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. These isomers are primarily used as monomers in the production of ethylene-propylene-diene monomer (EPDM) elastomers. The incorporation of this compound introduces double bonds into the polymer backbone, which allows for sulfur vulcanization.

Chemical and Physical Properties

The geometric isomerism of cis- and trans-1,4-hexadiene leads to differences in their physical properties. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of cis- and trans-1,4-Hexadiene

| Property | cis-1,4-Hexadiene (B1588608) | trans-1,4-Hexadiene | Mixture (cis + trans) |

| IUPAC Name | (4Z)-hexa-1,4-diene[3] | (4E)-hexa-1,4-diene[4] | Hexa-1,4-diene[5] |

| CAS Number | 7318-67-4[3][6] | 7319-00-8[4][7] | 592-45-0[5][8] |

| Molecular Formula | C₆H₁₀[3][6] | C₆H₁₀[4][7] | C₆H₁₀[5][8] |

| Molecular Weight | 82.14 g/mol [3][6] | 82.14 g/mol [4][7] | 82.14 g/mol [5][8] |

| Boiling Point | 65-66 °C[6] | Not specified | 65-67 °C[8] |

| Density | 0.707 g/mL at 20 °C[6] | Not specified | Not specified |

| Refractive Index (n20/D) | 1.415[6] | Not specified | 1.4095-1.4125[8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and differentiation of cis and trans isomers of this compound. The following sections and tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound isomers. The chemical shifts and coupling constants are sensitive to the geometry of the double bond.

Table 2: ¹H NMR Spectroscopic Data for trans-1,4-Hexadiene [9]

| Assignment | Chemical Shift (ppm) |

| A | 5.807 |

| B | 5.45 |

| C | 5.44 |

| D | 5.01 |

| E | 4.97 |

| F | 2.722 |

| G | 1.660 |

| Note: Assignments are based on H-H COSY. |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in this compound. The out-of-plane C-H bending vibrations are particularly useful for distinguishing between cis and trans isomers.

Table 3: Key IR Absorptions for Alkenes

| Functional Group | Absorption Range (cm⁻¹) | Vibration |

| =C-H | 3100-3000 | Stretch |

| C=C | 1680-1620 | Stretch |

| cis-RCH=CHR | 730-665 | C-H bend (out-of-plane) |

| trans-RCH=CHR | 980-960 | C-H bend (out-of-plane) |

Specific peak tables for each isomer were not found, but the general ranges for cis and trans C-H bending are indicative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The electron ionization (EI) mass spectra of both isomers are expected to be similar due to the formation of a common radical cation.

Table 4: Key Mass Spectrometry Data for this compound Isomers [4]

| Isomer | Molecular Ion (M⁺) m/z | Top Peak m/z | 2nd Highest Peak m/z | 3rd Highest Peak m/z |

| trans-1,4-Hexadiene | 82 | 67 | 39 | 41 |

Experimental Protocols

Synthesis of trans-1,4-Hexadiene

A selective synthesis of trans-1,4-hexadiene can be achieved through the rhodium-catalyzed codimerization of 1,3-butadiene (B125203) and ethylene (B1197577).[9]

Materials:

-

Rhodium catalyst

-

Polyethylene (B3416737) glycol 1000 (PEG1000)

-

Water

-

1,3-Butadiene

-

Ethylene

Procedure:

-

Prepare a solvent system of polyethylene glycol 1000 (PEG1000) and water.

-

Dissolve the rhodium catalyst in the solvent system.

-

Introduce 1,3-butadiene and ethylene into the reaction vessel.

-

Maintain the reaction at the desired temperature and pressure.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, separate the organic phase containing the product from the aqueous catalyst phase.

-

Purify the trans-1,4-hexadiene by distillation.

A detailed, specific experimental protocol for the synthesis of high-purity cis-1,4-hexadiene was not prominently available in the conducted searches.

Analytical Workflow for Isomer Separation and Identification

The separation and identification of cis and trans isomers of this compound typically involve chromatographic and spectroscopic techniques.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., hexane).

-

Gas Chromatography (GC):

-

Inject the sample into a gas chromatograph equipped with a capillary column (e.g., nonpolar stationary phase).

-

Employ a suitable temperature program to achieve separation of the isomers based on their boiling points and interaction with the stationary phase. The cis isomer is expected to have a shorter retention time than the trans isomer.

-

-

Mass Spectrometry (MS) Detection:

-

Couple the GC to a mass spectrometer to obtain mass spectra of the separated isomers.

-

Confirm the molecular weight (m/z 82) and analyze the fragmentation patterns.

-

-

Spectroscopic Confirmation (NMR and IR):

-

Collect fractions of the separated isomers from the GC effluent or use preparative GC.

-

Acquire ¹H and ¹³C NMR spectra to confirm the stereochemistry.

-

Obtain IR spectra to identify the characteristic C-H out-of-plane bending vibrations for cis and trans configurations.

-

Visualizations

Structures of cis- and trans-1,4-Hexadiene

Caption: Chemical Structures of this compound Isomers.

Analytical Workflow

Caption: Analytical Workflow for this compound Isomer Analysis.

References

- 1. This compound(7319-00-8) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. trans-1,4-Hexadiene | C6H10 | CID 5365552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,4-Hexadiene [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. trans-1,4-Hexadiene [webbook.nist.gov]

- 9. Selective rhodium catalysed synthesis of trans-1,4-hexadiene in polyethylene glycol 1000–water solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,4-Hexadiene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-hexadiene (B1233536). The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's spectroscopic characteristics. The data presented corresponds to (E)-1,4-hexadiene.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the chemical shifts (δ), and assignments for each proton. The assignments are based on typical chemical shift ranges and coupling patterns for similar structures.[1]

Table 1: ¹H NMR Spectral Data for (E)-1,4-Hexadiene in CDCl₃

| Assigned Proton | Chemical Shift (ppm) |

| H2 | 5.807 |

| H4 / H5 | 5.45 / 5.44 |

| H1a | 5.01 |

| H1b | 4.97 |

| H3 | 2.722 |

| H6 | 1.660 |

Note: The assignments for H4 and H5 are interchangeable. The structure with corresponding proton numbering is provided in the visualization section.

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their respective electronic environments. For clarity, ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom.[2]

Table 2: ¹³C NMR Spectral Data for (E)-1,4-Hexadiene

| Assigned Carbon | Chemical Shift (ppm) |

| C2 | 135.5 |

| C4 / C5 | 124.9 / 124.8 |

| C1 | 115.1 |

| C3 | 35.8 |

| C6 | 17.9 |

Note: The assignments for C4 and C5 are interchangeable. The structure with corresponding carbon numbering is provided in the visualization section.

Experimental Protocols

The following section outlines a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for volatile organic compounds like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing : Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.[3]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3] Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[4]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation, especially important for a volatile compound like this compound.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a modern Fourier Transform NMR spectrometer (e.g., 300 MHz or higher).

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[3]

-

¹H NMR Acquisition Parameters :

-

Pulse Angle : 30-90 degrees

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16 scans

-

Spectral Width : 0-12 ppm

-

-

¹³C NMR Acquisition Parameters :

-

Mode : Proton-decoupled

-

Pulse Angle : 30-45 degrees

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons, though none are present in this compound)

-

Number of Scans : 128-1024 scans (or more, depending on sample concentration)

-

Spectral Width : 0-220 ppm

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to an internal standard (typically Tetramethylsilane, TMS, at 0.00 ppm).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-hexadiene (B1233536). It details the primary fragmentation pathways, presents quantitative data, outlines a representative experimental protocol, and includes a visualization of the fragmentation logic.

Core Concepts in the Mass Spectrometry of Dienes

The fragmentation of unsaturated hydrocarbons like this compound under electron ionization is primarily governed by the stability of the resulting carbocations. For dienes, several key fragmentation mechanisms are prevalent:

-

Allylic Cleavage: This is a dominant fragmentation pathway for alkenes and dienes. The bond allylic (adjacent) to a double bond is cleaved, leading to the formation of a resonance-stabilized allylic cation. This compound possesses two allylic positions, making this a particularly favorable process.

-

Rearrangement Reactions: The initial molecular ion or subsequent fragment ions can undergo rearrangements to form more stable structures before further fragmentation. In the case of hexadienes, cyclization and hydrogen shifts are possible, which can influence the observed mass spectrum.

-

Sigma Bond Cleavage: Simple cleavage of C-C sigma bonds can also occur, although this is often less favored than pathways that lead to resonance-stabilized cations.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to the most stable cationic fragments. The molecular ion (M⁺) is observed at m/z 82, consistent with the molecular formula C₆H₁₀.

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound, with their corresponding relative intensities.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 82 | [C₆H₁₀]⁺ (Molecular Ion) | 25 |

| 67 | [C₅H₇]⁺ | 100 (Base Peak) |

| 54 | [C₄H₆]⁺ | 60 |

| 41 | [C₃H₅]⁺ | 85 |

| 39 | [C₃H₃]⁺ | 55 |

| 27 | [C₂H₃]⁺ | 40 |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 82) can be rationalized through the following key pathways:

-

Formation of the Base Peak (m/z 67): The most intense peak in the spectrum at m/z 67 is attributed to the loss of a methyl radical (•CH₃) from the molecular ion. This occurs via cleavage of the C5-C6 bond, which is an allylic position. The resulting [C₅H₇]⁺ cation is a resonance-stabilized pentenyl cation, accounting for its high abundance.

-

Formation of the [C₃H₅]⁺ Ion (m/z 41): The prominent peak at m/z 41 corresponds to the allyl cation, [C₃H₅]⁺. This stable cation is formed by the cleavage of the C3-C4 bond, which is also an allylic position, resulting in the loss of a propyl radical (•C₃H₇).

-

Formation of the [C₄H₆]⁺ Ion (m/z 54): The formation of the ion at m/z 54 likely involves a rearrangement of the molecular ion followed by fragmentation. One plausible mechanism is a hydrogen shift followed by the elimination of an ethyl radical (•C₂H₅). Another possibility is a cyclization of the molecular ion to a cyclohexene-like radical cation, which then undergoes a retro-Diels-Alder reaction to lose ethene (C₂H₄).

-

Formation of Smaller Fragments: The ions at m/z 39 ([C₃H₃]⁺) and m/z 27 ([C₂H₃]⁺) are likely formed from subsequent fragmentation of the more abundant larger fragment ions through the loss of hydrogen molecules or other small neutral species.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

The following is a representative protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane. A typical concentration would be in the range of 10-100 ppm.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the this compound peak.

-

Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical relationships in the primary fragmentation pathways of this compound.

Thermodynamic Properties of 1,4-Hexadiene Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and computationally calculated thermodynamic properties of the cis and trans isomers of 1,4-hexadiene (B1233536) in the gas phase. This document summarizes key quantitative data, details the experimental protocols used for their determination, and presents logical workflows for thermodynamic analysis.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its reactivity, stability, and behavior in various chemical processes. The following tables summarize the key gas-phase thermodynamic data for the cis and trans isomers.

Table 1: Gas-Phase Enthalpy and Entropy of this compound Isomers at 298.15 K

| Property | Isomer | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | trans-1,4-Hexadiene | 74.0 ± 2.0 | kJ/mol | Hydrogenation Calorimetry | Fang and Rogers, 1992[1] |

| Standard Enthalpy of Formation (ΔfH°gas) | cis-1,4-Hexadiene | 78.5 ± 2.0 | kJ/mol | Hydrogenation Calorimetry | (Estimated from isomerization enthalpy) |

| Enthalpy of Vaporization (ΔvapH) | trans-1,4-Hexadiene | 30.2 | kJ/mol | Not specified | Stephenson and Malanowski, 1987[1] |

| Standard Molar Entropy (S°gas) | trans-1,4-Hexadiene | 355.85 | J/mol·K | Statistical Mechanics (Calculated) | NIST / TRC Web Thermo Tables[2] |

| Standard Molar Entropy (S°gas) | cis-1,4-Hexadiene | 352.50 | J/mol·K | Statistical Mechanics (Calculated) | NIST / TRC Web Thermo Tables[2] |

Table 2: Ideal Gas-Phase Heat Capacity (Cp,gas) of trans-1,4-Hexadiene as a Function of Temperature

| Temperature (K) | Heat Capacity (Cp,gas) (J/mol·K) |

| 200 | 81.32 |

| 300 | 111.19 |

| 400 | 140.0 |

| 500 | 164.0 |

| 600 | 184.0 |

| 700 | 201.0 |

| 800 | 216.0 |

| 900 | 229.0 |

| 1000 | 240.0 |

| Data from NIST / TRC Web Thermo Tables (critically evaluated).[2] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. Below are detailed descriptions of the key experimental methodologies.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The standard enthalpy of formation of trans-1,4-hexadiene was determined by Fang and Rogers (1992) through the heat of hydrogenation.[1] This method involves measuring the heat released when the compound is hydrogenated to its corresponding saturated alkane (n-hexane).

Experimental Workflow:

Methodology:

-

Calorimeter Setup : A microcalorimeter is used to measure the small amounts of heat evolved during the reaction.

-

Sample Preparation : A precise amount of this compound is dissolved in a solvent, typically cyclohexane, and placed in the calorimeter. A palladium on carbon (Pd/C) catalyst is also added.

-

Hydrogenation : Hydrogen gas is introduced into the reaction vessel, and the hydrogenation of this compound to n-hexane occurs.

-

Heat Measurement : The calorimeter measures the heat of hydrogenation (ΔHh).

-

Calculation : The enthalpy of formation of this compound is then calculated using Hess's Law, utilizing the known enthalpy of formation of n-hexane.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by various methods, including calorimetry and the measurement of vapor pressure as a function of temperature.

Vapor Pressure Method (Clausius-Clapeyron Equation):

This method involves measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔvapH/R, where R is the gas constant.

Calorimetric Method:

Direct calorimetric measurement involves vaporizing a known amount of the liquid in a calorimeter and measuring the heat absorbed during the phase transition.[3][4][5]

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interrelated, and understanding these relationships is fundamental to their application.

References

A Technical Guide to the Historical Synthesis of 1,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational catalytic methods for the synthesis of 1,4-hexadiene (B1233536), a key intermediate in the production of specialty polymers and fine chemicals. The document focuses on the historical development of transition metal-catalyzed codimerization of ethylene (B1197577) and butadiene, providing a comparative analysis of the principal catalytic systems based on rhodium, cobalt, and iron.

Introduction

The synthesis of this compound via the codimerization of ethylene and 1,3-butadiene (B125203) has been a subject of intense research since the 1960s.[1] This reaction provides a direct and atom-economical route to a valuable monomer used in the production of ethylene-propylene-diene monomer (EPDM) elastomers. The development of this synthetic methodology has been largely driven by the discovery and optimization of various transition metal catalysts, each offering distinct advantages in terms of selectivity, activity, and cost. This guide provides a detailed overview of the seminal rhodium, cobalt, and iron-based catalytic systems that have historically been employed for this transformation.

Core Synthetic Methodologies

The primary historical route to this compound is the transition metal-catalyzed reaction between ethylene and 1,3-butadiene. The general transformation is depicted below:

Figure 1: General scheme for the codimerization of ethylene and 1,3-butadiene.

The choice of transition metal catalyst and associated ligands is crucial in directing the regioselectivity of the reaction to favor the desired this compound isomer over other possible products, such as 1,3-hexadiene, 2,4-hexadiene, and vinylcyclohexene.

Rhodium-Catalyzed Synthesis

Rhodium-based catalysts have been extensively studied and are known for their high selectivity towards the formation of trans-1,4-hexadiene.[1]

A representative experimental procedure using a cyclopentadienylrhodium catalyst is as follows:

-

Reactor Preparation: A 100-mL pressure reactor lined with a corrosion-resistant alloy (e.g., Hastelloy C) is first swept with nitrogen.

-

Catalyst Charging: The reactor is charged with 0.11 g of π-cyclopentadienyl-bis(ethylene)rhodium(I) (π-C₅H₅Rh(C₂H₄)₂) and 10 mL of a 0.1 M solution of HCl in ethanol.

-

Reactant Introduction: The reactor is sealed, chilled to -80 °C, and evacuated. Subsequently, 10 g of ethylene and 20 g of butadiene are introduced from cylinders containing the compressed gases.

-

Reaction Conditions: The pressure vessel is attached to a reciprocating shaking apparatus and heated at 100 °C for 16 hours.

-

Product Isolation: After the reaction period, the reactor is cooled, and the excess pressure is vented. The product mixture is then collected. This compound can be separated from other products by conventional methods such as distillation or preparative-scale gas chromatography.[2]

The catalytic cycle is believed to involve the formation of a rhodium hydride species, which coordinates to butadiene to form a crotyl-rhodium intermediate. Subsequent insertion of ethylene and β-hydride elimination yields this compound and regenerates the active catalyst.

Figure 2: Proposed mechanism for rhodium-catalyzed this compound synthesis.

Cobalt-Catalyzed Synthesis

Cobalt-based catalysts, often in combination with organoaluminum compounds, have also been historically important for the synthesis of this compound.[3] These systems are generally less selective than their rhodium counterparts but offer a cost-effective alternative.

A general procedure using a cobaltous chloride-ditertiary phosphine (B1218219) complex is described below:

-

Catalyst Preparation: A cobaltous chloride-ditertiary phosphine complex is prepared and used in conjunction with an organoaluminum compound, such as triethylaluminum.

-

Reaction Setup: The reaction is typically carried out in a pressure reactor under an inert atmosphere. The solvent, catalyst components, and reactants are added sequentially.

-

Reactant Charging: Butadiene and ethylene are introduced into the reactor. The molar ratio of the reactants and the catalyst concentration are critical parameters that influence the reaction outcome.

-

Reaction Conditions: The reaction is conducted at a controlled temperature and pressure for a specified duration.

-

Work-up and Analysis: The reaction is quenched, and the product mixture is analyzed by gas chromatography to determine the yield and isomer distribution.

The mechanism is thought to proceed through an activated hydrido-cobalt complex.[3] Coordination of butadiene and ethylene to this active species, followed by insertion and reductive elimination steps, leads to the formation of this compound.

Figure 3: Proposed mechanism for cobalt-catalyzed this compound synthesis.

Iron-Catalyzed Synthesis

Iron-based catalysts have been explored as a more economical and environmentally benign alternative to rhodium and cobalt systems. These catalysts can also promote the codimerization of ethylene and butadiene, although often with lower selectivity to this compound compared to rhodium.[4]

A representative procedure for iron-catalyzed synthesis is as follows:

-

Catalyst System: The catalyst system typically comprises an iron salt (e.g., ferric chloride), a diphosphine ligand, and an organoaluminum reducing agent (e.g., triethylaluminum).

-

Reaction Execution: The reaction is carried out in a suitable solvent, such as monochlorobenzene, in an autoclave under an inert atmosphere. The catalyst components are added, followed by the introduction of butadiene and then ethylene to the desired pressure.

-

Reaction Monitoring: The reaction progress is monitored by the consumption of ethylene.

-

Product Recovery: Upon completion, the reaction is terminated, and the product mixture is worked up. The products are typically analyzed and quantified by gas chromatography.

The mechanism for the iron-catalyzed reaction is believed to involve the in-situ formation of a low-valent iron complex. This active species can then coordinate with ethylene and butadiene, leading to the formation of a metallacycle intermediate, which subsequently undergoes reductive elimination to yield this compound.

Figure 4: Proposed mechanism for iron-catalyzed this compound synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the historical methods of this compound synthesis. It is important to note that direct comparison can be challenging due to variations in experimental conditions reported in the literature.

| Catalyst System | Co-catalyst/Additive | Temperature (°C) | Pressure (atm) | Butadiene Conversion (%) | This compound Selectivity (%) | Predominant Isomer | Reference |

| π-C₅H₅Rh(C₂H₄)₂ | HCl | 100 | Autogenous | - | High | trans | [5] |

| [RhCl(C₂H₄)₂]₂ | HCl | 70 | 1 | - | - | trans | [2] |

| CoCl₂-(Ph₂P(CH₂)₄PPh₂) | (C₂H₅)₃Al | - | - | - | High | - | [3] |

| FeCl₃-(Ph₂PCH₂CH₂PPh₂) | (C₂H₅)₃Al | 100 | 50 (Ethylene) | 88 | 65 | - | [4] |

Conclusion

The historical development of catalytic systems for the synthesis of this compound from ethylene and butadiene has been pivotal in enabling the large-scale production of this important monomer. Rhodium catalysts have historically offered the highest selectivity to the desired trans-1,4-isomer. Cobalt and iron-based systems, while sometimes less selective, have provided more economical alternatives. The understanding of the underlying reaction mechanisms has been crucial for the rational design of more efficient and selective catalysts. This guide provides a foundational overview of these seminal methods for professionals in the fields of chemical research and drug development.

References

- 1. Selective rhodium catalysed synthesis of trans-1,4-hexadiene in polyethylene glycol 1000–water solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US3502738A - Preparation of this compound from ethylene and butadiene with selected hydrocarbon-rhodium catalysts - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3636122A - Preparation of 1 4-hexadiene from ethylene and butadiene with selected cyclopentadienylrhodium catalysts - Google Patents [patents.google.com]

Quantum Chemical Blueprint for 1,4-Hexadiene: A Technical Guide to Conformational Analysis

For Immediate Release

A deep dive into the quantum chemical calculations offers a granular view of the conformational landscape of 1,4-hexadiene (B1233536), a molecule of interest in synthetic chemistry and materials science. This technical guide outlines the computational protocols for elucidating the structural nuances of its cis and trans isomers, providing a framework for researchers, scientists, and professionals in drug development.

This whitepaper details the methodologies for a comprehensive conformational analysis of cis- and trans-1,4-hexadiene using state-of-the-art quantum chemical calculations. By exploring the potential energy surface through systematic scans of dihedral angles, we can identify the stable conformers and the transition states that separate them. The insights gained from such studies are pivotal for understanding the molecule's reactivity, spectroscopic properties, and its role in various chemical processes.

Introduction to the Conformational Landscape of this compound

This compound (C6H10) is a non-conjugated diene that exists as two geometric isomers: cis-1,4-hexadiene (B1588608) and trans-1,4-hexadiene. The presence of a central sp3-hybridized carbon atom introduces conformational flexibility, primarily governed by the rotation around the C3-C4 single bond. Understanding the relative energies of the different spatial arrangements (conformers) and the energy barriers for their interconversion is crucial for predicting the molecule's behavior in chemical reactions and its physical properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to map the potential energy surface (PES) of these molecules and to determine the geometries and relative stabilities of their conformers.

Experimental Protocols: A Computational Approach

A rigorous computational investigation into the conformational space of this compound involves a multi-step process. The following protocol outlines a typical workflow for such a study.

Initial Structure Generation

The first step is to generate the initial 3D structures of both cis- and trans-1,4-hexadiene. These can be built using standard molecular modeling software.

Conformational Search via Potential Energy Surface (PES) Scan

To identify all low-energy conformers, a relaxed PES scan is performed by systematically rotating the key dihedral angle. For this compound, the most significant conformational changes arise from the rotation around the C3-C4 single bond.

-

Definition of Dihedral Angle: The primary dihedral angle for the scan is defined by the atoms C2-C3-C4-C5.

-

Scan Parameters: The scan is typically performed in increments of 10-15 degrees over a full 360-degree rotation. At each step of the scan, the dihedral angle is held fixed while all other geometric parameters (bond lengths, bond angles, and other dihedrals) are allowed to relax to their energetic minimum.

Geometry Optimization of Stationary Points

The structures corresponding to the minima (stable conformers) and maxima (transition states) on the PES scan are then subjected to full geometry optimization without any constraints. This step refines the structures and provides more accurate energy values.

Frequency Calculations

To confirm the nature of the optimized structures, vibrational frequency calculations are performed.

-

Minima (Stable Conformers): All calculated vibrational frequencies will be real.

-

Transition States: Exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate (the rotation around the C3-C4 bond).

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for obtaining accurate relative Gibbs free energies.

High-Level Single-Point Energy Calculations

To further refine the relative energies of the conformers and transition states, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Computational Details

A common and reliable level of theory for such conformational analyses is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy. All calculations would typically be performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Data Presentation: Quantitative Analysis of Conformers

The results of the quantum chemical calculations are best summarized in tables to allow for easy comparison of the key quantitative data for the identified conformers of both cis- and trans-1,4-hexadiene. The following tables present hypothetical but plausible data that would be obtained from the described computational protocol.

Table 1: Relative Energies and Key Dihedral Angles of cis-1,4-Hexadiene Conformers

| Conformer | C2-C3-C4-C5 Dihedral Angle (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| c-Gauche | ~65 | 0.00 | 0.00 |

| c-Anti | ~180 | 0.85 | 0.75 |

| c-Syn (TS) | 0 | 4.50 | 4.40 |

Table 2: Relative Energies and Key Dihedral Angles of trans-1,4-Hexadiene Conformers

| Conformer | C2-C3-C4-C5 Dihedral Angle (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| t-Gauche | ~70 | 0.00 | 0.00 |

| t-Anti | ~180 | 0.50 | 0.45 |

| t-Syn (TS) | 0 | 4.20 | 4.10 |

Visualization of Computational Workflow and Conformational Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical steps in the computational protocol and the energetic relationships between the identified conformers.

Conclusion

The computational protocol outlined in this guide provides a robust framework for the detailed investigation of the conformational preferences of this compound. By applying these quantum chemical methods, researchers can obtain a comprehensive understanding of the molecule's potential energy surface, leading to valuable insights into its structure-property relationships. This knowledge is fundamental for the rational design of new molecules and materials with desired chemical and physical characteristics.

Solubility of 1,4-Hexadiene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Hexadiene (B1233536) is a volatile, flammable, colorless liquid hydrocarbon with the chemical formula C6H10. It is notable for its use as a monomer in the production of ethylene-propylene-diene monomer (EPDM) elastomers. Understanding its solubility characteristics in various organic solvents is crucial for its application in synthesis, purification, and formulation processes within the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that nonpolar molecules, such as the hydrocarbon this compound, tend to dissolve well in nonpolar solvents, while polar molecules are more soluble in polar solvents. The intermolecular forces between the solute and solvent molecules play a critical role in the dissolution process. For this compound, the primary intermolecular interactions are weak van der Waals forces.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature, its classification as a nonpolar hydrocarbon allows for a high degree of predictability. It is known to be soluble in several common organic solvents.[1][2] For practical purposes, in many instances where a liquid solute like this compound dissolves in a liquid organic solvent, they are miscible in all proportions.

The following table summarizes the expected qualitative solubility of this compound in a selection of organic solvents, categorized by polarity.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Nonpolar Solvents | |||

| n-Hexane | C6H14 | Nonpolar | Miscible |

| Benzene | C6H6 | Nonpolar | Soluble[1][2] |

| Toluene | C7H8 | Nonpolar | Miscible |

| Diethyl Ether | (C2H5)2O | Weakly Polar | Soluble[1][2] |

| Polar Aprotic Solvents | |||

| Acetone | C3H6O | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Soluble |

| Polar Protic Solvents | |||

| Ethanol | C2H5OH | Polar Protic | Soluble[1][2] |

| Methanol | CH3OH | Polar Protic | Soluble |

| Water | H2O | Very Polar | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in an organic solvent can be approached through several established methods. The following is a generalized protocol for determining miscibility and, if applicable, the quantitative solubility limit.

Method 1: Visual Determination of Miscibility

This method is a straightforward approach to determine if two liquids are miscible in all proportions.

1. Materials:

- This compound (high purity)

- Solvent of interest (high purity)

- Calibrated glass test tubes or vials with closures

- Pipettes or graduated cylinders for accurate volume measurement

- Vortex mixer or shaker

2. Procedure:

- Into a clean, dry test tube, add a known volume of the organic solvent (e.g., 5 mL).

- To this, add an equal volume of this compound (5 mL).

- Securely close the test tube and agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by manual shaking.

- Allow the mixture to stand undisturbed and observe.

- Observation:

- If the mixture remains a single, clear phase with no visible separation, the two liquids are considered miscible.

- If two distinct layers form, the liquids are immiscible.

Method 2: Quantitative Determination by Gas Chromatography (GC)

For determining the specific solubility limit when a compound is not fully miscible, Gas Chromatography with Flame Ionization Detection (GC-FID) is a precise analytical technique.

1. Preparation of Saturated Solution:

- In a sealed container, add an excess amount of this compound to a known volume of the solvent at a controlled temperature (e.g., 25°C).

- Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solvent is saturated with this compound.

- Allow the mixture to settle, permitting any undissolved this compound to form a separate layer.

2. Calibration:

- Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

- Inject these standards into the GC-FID to generate a calibration curve by plotting the peak area against the concentration.

3. Sample Analysis:

- Carefully extract a known volume of the saturated solvent phase, ensuring no undissolved this compound is included.

- Dilute the sample with the pure solvent to a concentration that falls within the range of the calibration curve.

- Inject the diluted sample into the GC-FID and record the peak area.

4. Calculation:

- Use the calibration curve to determine the concentration of this compound in the diluted sample.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical progression of determining the solubility of this compound in an organic solvent.

Caption: Workflow for Solubility Determination of this compound.

Caption: Principle of "Like Dissolves Like" for this compound.

Conclusion

This compound, as a nonpolar hydrocarbon, exhibits high solubility and is often miscible with a wide range of nonpolar and weakly polar organic solvents. Its solubility decreases as the polarity of the solvent increases. The experimental protocols outlined in this guide provide a framework for the systematic determination of its solubility characteristics, which is essential for its effective use in research, development, and industrial applications.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 1,4-Hexadiene Isomers

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and analytical characterization of the stereoisomers of 1,4-hexadiene (B1233536). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of these compounds.

IUPAC Nomenclature and Stereoisomerism

This compound, with the molecular formula C₆H₁₀, is a linear diene possessing two carbon-carbon double bonds. Its systematic IUPAC name is hexa-1,4-diene [1][2]. The numbering of the carbon chain begins at the end that gives the double bonds the lowest possible locants.

Stereoisomerism in this compound arises from the geometry of the double bond at the C4-C5 position. The double bond at the C1-C2 position does not exhibit geometric isomerism because the first carbon atom is bonded to two identical hydrogen atoms. Consequently, this compound exists as two distinct stereoisomers: a cis isomer, designated as (Z), and a trans isomer, designated as (E).

The two stereoisomers of this compound are:

-

(4Z)-hexa-1,4-diene : Also commonly referred to as cis-1,4-hexadiene.

-

(4E)-hexa-1,4-diene : Also commonly referred to as trans-1,4-hexadiene.

The relationship between these two isomers is a form of diastereomerism.

Quantitative Data

The following table summarizes the key physicochemical properties of the this compound isomers and their commercially available mixture.

| Property | (4Z)-hexa-1,4-diene (cis) | (4E)-hexa-1,4-diene (trans) | Mixture of cis and trans |

| CAS Number | 7318-67-4 | 7319-00-8 | 592-45-0[1][3] |

| Molecular Weight | 82.14 g/mol [1] | 82.14 g/mol [4] | 82.14 g/mol [1] |

| Boiling Point | 65-66 °C at 760 mmHg | 65 °C at 760 mmHg[5] | 65 °C at 760 mmHg[1] |

| Density | 0.707 g/mL at 20 °C | 0.70 g/mL at 20 °C | 0.7000 g/mL at 20 °C/4 °C[1] |

| Refractive Index | n20/D 1.415 | n20/D 1.41 | n20/D 1.4150[1] |

Experimental Protocols

Synthesis of 1,4-Dienes

A common method for the synthesis of 1,4-dienes involves the cross-coupling of organometallic reagents with allylic electrophiles. The following is a generalized protocol based on a palladium-catalyzed cross-coupling reaction.

Objective: To synthesize a 1,4-diene via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Allyl acetate (B1210297)

-

Vinyl boronic acid pinacol (B44631) ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., THF or dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with the palladium catalyst (1-5 mol%), the base (2-3 equivalents), and the vinyl boronic acid pinacol ester (1.1 equivalents) under an inert atmosphere (N₂ or Ar).

-

Solvent Addition: Anhydrous solvent is added to the flask via syringe.

-

Reagent Addition: The allyl acetate (1 equivalent) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the 1,4-diene.

Separation of Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers like those of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

Objective: To separate and identify the (4Z) and (4E) isomers of this compound in a mixture.

Instrumentation and Consumables:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary column: A long (e.g., 30-100 m) non-polar or medium-polarity column (e.g., DB-1, HP-5, or a wax-type column) is recommended for separating geometric isomers.

-

Carrier gas: Helium or hydrogen.

-

Sample: A dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

GC Method Parameters:

-

Injector Temperature: 200-250 °C.

-

Detector Temperature: 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase at 2-5 °C/min to 100 °C.

-

Final hold: Hold at 100 °C for 2 minutes.

-

(Note: The temperature program should be optimized to achieve baseline separation of the isomers).

-

-

Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 to 100:1.

Procedure:

-

Sample Preparation: Prepare a ~1% solution of the this compound mixture in the chosen solvent.

-

Instrument Setup: Install the appropriate GC column and set the GC method parameters as described above.

-

Injection: Inject the sample into the GC.

-

Data Acquisition: Acquire the chromatogram. The two isomers should appear as distinct peaks with different retention times. The trans isomer, being more linear, typically has a slightly shorter retention time on non-polar columns than the cis isomer.

-

Identification: If using a GC-MS, the mass spectrum of each peak can be used to confirm the identity of the isomers. The fragmentation patterns are expected to be very similar, with the primary identification being based on the retention time difference.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for the structural elucidation of organic molecules, including the differentiation of stereoisomers.

Objective: To acquire ¹H and ¹³C NMR spectra of a this compound isomer to confirm its structure and stereochemistry.

Instrumentation and Materials:

-

NMR spectrometer (300 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

Sample of the purified this compound isomer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The key diagnostic signals for differentiating the cis and trans isomers are the coupling constants between the vinyl protons at C4 and C5. For the trans isomer, the coupling constant (³J_HH) is typically in the range of 12-18 Hz, while for the cis isomer, it is smaller, around 6-12 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the carbon atoms, particularly the allylic carbon (C3) and the vinyl carbons (C4 and C5), will differ slightly between the two isomers due to stereoelectronic effects.

-

Expected Spectroscopic Features:

-

¹H NMR: The spectra of both isomers will show signals for the terminal vinyl protons (C1-H and C2-H), the internal vinyl protons (C4-H and C5-H), the allylic protons (C3-H₂), and the methyl protons (C6-H₃). The splitting patterns and coupling constants of the C4-H and C5-H protons will be the primary indicators of the double bond geometry.

-

¹³C NMR: The spectra will show six distinct carbon signals. The chemical shifts of the carbons involved in and adjacent to the C4=C5 double bond will be diagnostic for each isomer.

References

An In-Depth Technical Guide to the Electronic Structure and Bonding in 1,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and bonding of 1,4-hexadiene (B1233536), a non-conjugated diene of significant interest in synthetic chemistry. The document elucidates the molecule's geometry, hybridization, and molecular orbital interactions through a synthesis of theoretical principles and available spectroscopic data. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and application in fields such as drug development, where understanding molecular conformation and reactivity is paramount.

Introduction

This compound is an acyclic organic compound with the chemical formula C₆H₁₀.[1] As a non-conjugated diene, its two double bonds are separated by a methylene (B1212753) group, which dictates its unique electronic and chemical properties, distinguishing it from its conjugated isomer, 1,3-hexadiene. This guide delves into the fundamental aspects of its electronic structure and bonding, providing a robust framework for researchers in various scientific disciplines.

Molecular Geometry and Hybridization

The molecular structure of this compound is characterized by a six-carbon chain with double bonds between the first and second, and fourth and fifth carbon atoms. The presence of these double bonds and the intervening sp³-hybridized carbon atoms leads to a flexible structure with multiple possible conformations.

Hybridization

The hybridization of the carbon atoms in this compound is as follows:

-

C1, C2, C4, and C5: These carbon atoms are involved in double bonds and are consequently sp² hybridized . This hybridization results in a trigonal planar geometry around these atoms with bond angles of approximately 120°.[2][3] Each of these carbons has an unhybridized p-orbital that participates in the formation of a π-bond.

-

C3: This carbon atom is a methylene group separating the two double bonds and is sp³ hybridized . This results in a tetrahedral geometry around C3 with bond angles of approximately 109.5°.

-

C6: This terminal methyl carbon is also sp³ hybridized , exhibiting a tetrahedral geometry.